2-Bromo-5-methyl-4-nitrophenol

Vue d'ensemble

Description

2-Bromo-5-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a brominated nitrophenol derivative, characterized by the presence of bromine, methyl, and nitro groups attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-4-nitrophenol typically involves a multi-step process:

Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine-containing reagent.

Methylation: The methyl group can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amine group.

Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

Substitution: Sodium hydroxide or other strong bases.

Major Products:

Reduction: Formation of 2-amino-5-methyl-4-nitrophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-5-methyl-4-nitrophenol serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of substituted phenols and other aromatic compounds through nucleophilic aromatic substitution reactions. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of derivatives like 2-amino-5-methyl-4-nitrophenol.

Biological Research

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its possible therapeutic applications in inflammatory diseases.

Mechanism of Action

The compound interacts with biological targets such as proteins and enzymes, potentially disrupting their normal functions. This characteristic makes it a candidate for further exploration in drug development.

Medicinal Applications

Drug Development

Due to its unique chemical structure, this compound is being investigated for its potential role in drug development. It may serve as a scaffold for designing new therapeutic agents targeting various diseases, including those related to inflammation and microbial infections .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations that require colorants with specific characteristics .

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of new antimicrobial agents based on this compound. The results indicated that derivatives showed enhanced activity against specific bacterial strains compared to traditional antibiotics. This highlights the compound's potential in developing novel treatments for resistant infections.

Case Study 2: Environmental Toxicology

Research investigating the environmental impact of this compound revealed its effects as a disinfection byproduct. The study assessed its toxicity levels and potential health risks associated with exposure, emphasizing the need for careful monitoring in water treatment processes .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Key role in producing substituted phenols |

| Biology | Antimicrobial and antifungal research | Inhibits pro-inflammatory cytokines |

| Medicine | Drug development | Potential scaffold for new therapeutic agents |

| Industry | Production of dyes and pigments | Utilized for specific colorant formulations |

Mécanisme D'action

The mechanism of action of 2-Bromo-5-methyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-Bromo-4-methyl-6-nitrophenol: Similar structure but with different positions of the nitro and methyl groups.

2-Bromo-4-nitrophenol: Lacks the methyl group, leading to different chemical properties.

2-Hydroxy-5-nitrobenzyl bromide: Contains a bromomethyl group instead of a bromine atom directly attached to the phenol ring.

This detailed overview provides a comprehensive understanding of 2-Bromo-5-methyl-4-nitrophenol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-Bromo-5-methyl-4-nitrophenol (C7H6BrNO3) is a brominated nitrophenol compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of a bromine atom, a nitro group, and a methyl substituent on the phenolic ring, contributes to its distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications.

Chemical Structure and Properties

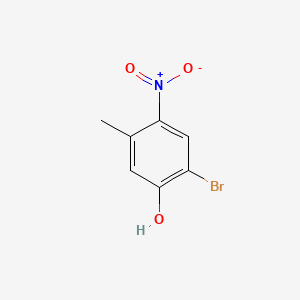

The chemical structure of this compound is illustrated below:

Key properties include:

- Molecular Weight : 216.03 g/mol

- Melting Point : Approximately 72-74 °C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

- Nucleophilic Aromatic Substitution : The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the aromatic ring, leading to the modification of biological molecules such as proteins and enzymes.

- Electrophilic Interactions : The nitro group can participate in electrophilic reactions, potentially leading to the formation of reactive intermediates that may disrupt cellular functions.

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity and stability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity

The compound has shown cytotoxic effects in several cancer cell lines. A quantitative structure-toxicity relationship (QSTR) analysis indicated that phenolic compounds with similar structures often exhibit significant cytotoxicity due to their ability to induce oxidative stress and disrupt mitochondrial function .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis through ROS generation |

| MCF-7 | 12.5 | Disruption of mitochondrial membrane potential |

| HepG2 | 18.0 | Inhibition of cell proliferation |

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. It may act as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Toxicological Profile

The toxicity profile of this compound reveals significant concerns regarding its environmental impact and safety for human exposure:

- Acute Toxicity : Studies have reported acute toxicity levels that indicate potential risks when exposed to high concentrations . The lethal concentration (LC50) values for aquatic organisms suggest that it poses a threat to aquatic ecosystems.

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects on human health and the environment. Preliminary findings suggest potential neurotoxic effects and reproductive toxicity based on structural analogs .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments conducted on MCF-7 breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability after 24 hours, with an IC50 value of approximately 12 µM. The mechanism was attributed to increased oxidative stress leading to apoptosis.

Propriétés

IUPAC Name |

2-bromo-5-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDDQHXDORNHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702740 | |

| Record name | 2-Bromo-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-60-6 | |

| Record name | 2-Bromo-5-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.